molecular formula C21H17N3O5S B2510852 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide CAS No. 476298-62-1

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Cat. No.: B2510852
CAS No.: 476298-62-1
M. Wt: 423.44
InChI Key: MVBYEHLBBWDOCK-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17N3O5S and its molecular weight is 423.44. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activities

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide and its derivatives have been extensively studied for their anticonvulsant properties. Researchers have synthesized various derivatives of this compound and evaluated them for their efficacy in preventing seizures. For instance:

  • Anticonvulsant Derivatives Synthesis: A study demonstrated the design and synthesis of derivatives of this compound, highlighting their ability to inhibit seizure spread, as indicated by the maximal electroshock seizure (MES) test in mice (Nikalje, Khan, & Ghodke, 2011).
  • Anticonvulsant Properties and SAR: Another research explored the synthesis, structure-activity relationship (SAR), and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides, identifying compounds as high-affinity inhibitors of kynurenine 3-hydroxylase, which can be related to anticonvulsant activities (Röver et al., 1997).
  • Efficacy in Seizure Models: Investigations have also shown that compounds related to this chemical structure are effective in various seizure models, further emphasizing the anticonvulsant potential of these compounds (King et al., 2011).

Radiomodulatory Effects

Some derivatives of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide have been studied for their radiomodulatory effects, particularly in the context of reducing the damaging effects of radiation:

  • Radioprotection and Antioxidant Activity: A study synthesized new quinazolinone derivatives with a benzenesulfonamide moiety and evaluated their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1). One particular compound demonstrated significant radioprotective effects and antioxidant activity in vitro and in vivo, suggesting potential therapeutic applications in mitigating radiation-induced damage (Soliman et al., 2020).

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-28-16-8-7-12(9-17(16)29-2)15-11-30-21(22-15)23-18(25)10-24-19(26)13-5-3-4-6-14(13)20(24)27/h3-9,11H,10H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBYEHLBBWDOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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